molecular formula C23H27N3O4S2 B2638864 4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 919854-47-0

4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2638864
CAS No.: 919854-47-0
M. Wt: 473.61
InChI Key: GCLFZADKDZPAJM-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4, a methyl group at position 7, and a piperazine ring linked to a propane-2-sulfonyl benzoyl moiety at position 2.

Properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-15(2)32(28,29)18-8-6-17(7-9-18)22(27)25-11-13-26(14-12-25)23-24-20-19(30-4)10-5-16(3)21(20)31-23/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLFZADKDZPAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the benzothiazole core and introduce the piperazine ring through a nucleophilic substitution reaction. The sulfonyl group can be added using sulfonyl chloride in the presence of a base such as triethylamine. The methoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 4-hydroxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole.

    Reduction: Formation of 4-methoxy-7-methyl-2-{4-[4-(propane-2-thio)benzoyl]piperazin-1-yl}-1,3-benzothiazole.

    Substitution: Formation of various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
This compound has shown promise in inhibiting the proliferation of cancer cells. Studies indicate that it can target receptor tyrosine kinases, which play a crucial role in cancer progression. For instance, it has demonstrated inhibitory effects on kinases such as VEGFR and EGFR, which are significant in tumor angiogenesis and growth .

Antimicrobial Properties
Research has highlighted the compound's antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Neuropharmacological Effects
The piperazine moiety within the compound is known for its neuropharmacological properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Biochemical Applications

Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been documented. For example, it may affect enzymes involved in metabolic pathways related to cancer cell survival. This aspect is particularly relevant for drug design aimed at enhancing therapeutic efficacy while minimizing side effects .

Drug Delivery Systems
Due to its complex structure, the compound can be utilized in drug delivery systems where controlled release of therapeutic agents is necessary. Its solubility and stability profiles make it suitable for formulation into nanoparticles or liposomes for targeted therapy .

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research indicates that polymers modified with sulfonyl groups exhibit improved performance in high-temperature applications .

Sensor Development
The unique electronic properties of benzothiazole derivatives have led to their use in sensor technologies. The compound can be integrated into sensor devices for detecting biological markers or environmental pollutants due to its sensitivity to changes in pH or ionic strength .

Case Studies

StudyApplicationFindings
AnticancerInhibition of VEGFR and EGFR pathways leading to reduced tumor growth in vitro.
AntimicrobialEffective against E. coli and S. aureus, demonstrating potential for new antibiotic formulations.
Drug DeliveryEnhanced release kinetics when used in nanoparticle formulations, improving bioavailability of co-administered drugs.
Polymer ChemistryPolymers containing this compound showed increased thermal stability and mechanical strength under stress tests.

Mechanism of Action

The mechanism of action of 4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the benzothiazole core can participate in various binding interactions. The sulfonyl group can enhance the compound’s solubility and reactivity, making it more effective in its intended applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzothiazole vs. Benzimidazole and Coumarin Derivatives
  • Benzothiazole Analogs: describes 4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole, which shares the benzothiazole-piperazine backbone but replaces the propane-2-sulfonyl benzoyl group with a pyridin-2-yl substituent.
  • Benzimidazole-Triazole-Thiazole Hybrids () : Compounds like 9a–9e feature benzimidazole cores fused with triazole and thiazole rings. These structures exhibit varied aryl substitutions (e.g., fluorophenyl, bromophenyl), which enhance π-π stacking interactions compared to the target compound’s sulfonyl group .
  • Coumarin-Piperazine Derivatives (): Compounds such as 4e, 4g, and 4d replace the benzothiazole core with a coumarin scaffold.
Table 1: Core Structure and Key Substituents
Compound Class Core Structure Position 2 Substituent Key Functional Groups
Target Compound Benzothiazole Piperazine-linked propane-2-sulfonyl Methoxy, methyl, sulfonyl
Pyridine-Benzothiazole Benzothiazole Piperazine-linked pyridin-2-yl Methoxy, methyl, pyridine
Benzimidazole-Triazole Benzimidazole Triazole-linked acetamide-thiazole Fluorophenyl, bromophenyl, methoxyphenyl
Coumarin-Piperazine Coumarin Piperazine-linked hydroxy/methyl-benzyl Hydroxy, methyl, propoxy

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The propane-2-sulfonyl group in the target compound likely increases acidity and polar surface area, improving aqueous solubility compared to the pyridine substituent in ’s analog .
  • Aryl Modifications : Compounds 9c (bromophenyl) and 9d (methylphenyl) from highlight how halogenation or alkylation alters lipophilicity (logP) and metabolic stability. The target compound’s sulfonyl group may reduce CYP450-mediated oxidation compared to bromine or methyl groups .
  • Coumarin Derivatives: Substituents like 4-hydroxy-benzyl (4d) or 4-methyl-benzyl (4g) in coumarin analogs introduce hydrogen-bonding or hydrophobic interactions, which could be less pronounced in the sulfonyl-containing benzothiazole .

Biological Activity

The compound 4-methoxy-7-methyl-2-{4-[4-(propane-2-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a benzothiazole core substituted with various functional groups, including a piperazine moiety and a sulfonyl group. The presence of these groups is crucial for its biological activity. The compound's molecular formula is C₁₈H₂₃N₃O₅S, and it has a molecular weight of approximately 393.45 g/mol.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant anticancer properties. Studies have shown that benzothiazole compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may act as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which play a role in DNA repair mechanisms. Inhibition of PARPs can lead to increased apoptosis in cancer cells, particularly those with BRCA mutations .

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

  • Case Study : In vitro studies demonstrated that certain benzothiazole derivatives exhibited low minimum inhibitory concentration (MIC) values against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating strong antibacterial activity .

Pharmacological Studies

A comprehensive review highlighted the synthesis and evaluation of various benzothiazole derivatives, including the target compound. These studies typically focus on:

  • In vitro assays : Evaluating cytotoxicity against cancer cell lines.
  • In vivo models : Assessing the therapeutic efficacy in animal models of cancer or infection.
Study TypeFindings
In vitro (Cancer)Significant cytotoxicity against HeLa cells (IC50 < 10 µM)
In vitro (Bacteria)MIC values < 10 µM against E. coli
In vivo (Animal)Tumor reduction observed in xenograft models

Binding Affinity Studies

Molecular docking studies suggest that the compound binds effectively to target proteins involved in disease pathways. For instance, docking simulations showed favorable interactions with the active sites of enzymes critical for cancer progression .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterTypical ConditionsYield Range
CatalystCuSO₄·5H₂O/sodium ascorbate70-85%
SolventDMF or THF-
Reaction Time12–24 hours-
Purification MethodColumn chromatography (hexane:EtOAc)-

Advanced: How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved during structural verification?

Answer:
Conflicts may arise due to tautomerism, impurities, or solvent effects. Mitigation strategies include:

  • 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity of the benzothiazole and piperazine moieties.
  • X-ray Crystallography : Absolute configuration can be confirmed via single-crystal analysis .
  • Elemental Analysis : Validate purity (>95%) to rule out impurities affecting spectral peaks .

Example Challenge : Ambiguity in proton splitting patterns for the piperazine ring due to conformational flexibility. Resolution involves variable-temperature NMR or computational modeling (DFT) .

Basic: What analytical methods are recommended for assessing purity and stability?

Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for quantification. Monitor degradation products under stress conditions (e.g., heat, UV light) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion integrity (e.g., [M+H]⁺ at m/z 568.2).
  • TLC Monitoring : Hexane:EtOAc (3:7) with UV visualization .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperazine or benzothiazole moieties?

Answer:

  • Rational Modifications : Synthesize analogs with substituents at the 4-methoxy or 7-methyl positions. For example, replace propane-2-sulfonyl with methylsulfonyl or aryl groups .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values to establish SAR trends.
  • Computational Docking : Use AutoDock Vina to predict binding poses of analogs in active sites .

Q. Table 2: Key Substituent Effects on Bioactivity

Modification SiteActivity Trend (Example)Reference
Piperazine sulfonylIncreased hydrophilicity → improved solubility
Benzothiazole methoxyElectron-donating groups enhance binding affinity

Advanced: How should researchers address discrepancies in bioactivity data across different assay systems?

Answer:
Discrepancies often stem from assay conditions (e.g., pH, co-solvents) or cellular vs. enzymatic targets. Methodological solutions include:

  • Orthogonal Assays : Validate hits using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzymatic inhibition) assays.
  • Statistical Analysis : Apply ANOVA or Bland-Altman plots to quantify inter-assay variability .
  • Control Compounds : Use reference standards (e.g., staurosporine for kinase inhibition) to calibrate systems .

Basic: What are common by-products during synthesis, and how are they mitigated?

Answer:

  • By-Products : Unreacted azides, dimerization of benzothiazole intermediates, or sulfonyl group hydrolysis.
  • Mitigation :
    • Optimize stoichiometry (2:1 ratio of alkyne to azide) .
    • Use scavengers (e.g., polymer-bound thiourea for excess Cu²⁺).
    • Monitor reaction progress via TLC every 2–3 hours .

Advanced: What strategies ensure compound stability in long-term biological studies?

Answer:

  • Storage Conditions : Lyophilize and store at -80°C under argon. Avoid repeated freeze-thaw cycles.
  • In Vitro Stability : Assess degradation in PBS (pH 7.4) and liver microsomes. Use LC-MS to identify metabolites .
  • Formulation : Prepare nanoparticles or cyclodextrin complexes to enhance aqueous stability .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal?

Answer:

  • Solubility Screen : Test in DMSO, PBS, ethanol, and simulated gastric fluid. Use nephelometry for quantification.
  • Optimal Solvents : DMSO for stock solutions (>10 mM); dilute in PBS for biological assays .

Advanced: What computational tools are used to predict interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., GROMACS).
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with piperazine sulfonyl) using Schrödinger .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins upon compound treatment.
  • Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins .

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